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Introduction

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a
crucial role in regulating RNA stability, translation, and overall gene expression.[1][2][3][4]
Dysregulation of ac4C has been implicated in various diseases, including cancer, making it a
significant target for research and therapeutic development.[2] Visualizing the subcellular
localization and dynamics of ac4C-modified RNA is essential for understanding its biological
functions. This document details a novel and highly specific method for the fluorescent labeling
and imaging of ac4C in single cells: the Fluorine Metabolic Labeling mediated Proximity
Ligation Assay (FMPLA).

Principle of the Method

The FMPLA method is an innovative technique that combines metabolic labeling, bioorthogonal
chemistry, and proximity ligation to achieve sensitive and specific in situ detection of newly
synthesized ac4C-modified RNA. The core principle involves three main stages:

o Metabolic Labeling: Cells are incubated with a fluorine-modified acetyl donor precursor, ethyl
fluoroacetate. This compound is metabolized by cellular enzymes, leading to the
incorporation of a fluoroacetyl group onto cytidine residues in newly transcribed RNA,
forming N4-fluoroacetylcytidine (F-ac4C).

» Bioorthogonal Chemistry & Proximity Probes: The fluorine atom on F-ac4C serves as a
bioorthogonal handle. A specialized probe (Probe A) containing a thiol group selectively
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reacts with the F-ac4C via a fluorine-thiol displacement reaction. A second probe (Probe B),

specific to the RNA sequence adjacent to the ac4C site, is hybridized to the target RNA. The
close proximity of Probe A and Probe B on the same RNA molecule is a critical requirement

for the subsequent step.

Signal Amplification and Detection: Two additional connector probes (Probe C1 and C2) bind
to the proximal Probe A and Probe B, forming a circular DNA template. This template initiates
a rolling circle amplification (RCA) reaction, generating a long, repetitive DNA amplicon.
Finally, fluorescently labeled molecular beacons hybridize to the RCA product, resulting in a
bright, localized fluorescent signal that can be visualized by microscopy.

Applications

Single-cell imaging of ac4C-modified RNA: Visualize the subcellular localization and
abundance of specific ac4C sites in various RNA species, including mRNA, rRNA, and non-
coding RNAs.

Studying the dynamics of RNA acetylation: Monitor the changes in ac4C levels in response
to cellular stimuli, cell cycle progression, or drug treatment.

Investigating the role of ac4C in disease: Analyze ac4C modification patterns in healthy
versus diseased cells, such as cancer cells, to identify potential biomarkers or therapeutic
targets.

High-throughput screening: The method can be adapted for high-content screening assays
to identify small molecules that modulate the activity of the ac4C writer enzyme, NAT10.

Quantitative Data Summary

The FMPLA method allows for the quantification of ac4C levels by counting the number of

fluorescent spots per cell. The following table summarizes representative quantitative data from

FMPLA experiments.
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Mean
Target RNA ] o Fluorescent Fold Change
. Cell Line Condition
(ac4C site) Spots per Cell  vs. Control
(x SD)
Ethyl
18S rRNA (1842) HelLa Fluoroacetate 72.8 £23.8 ~6.9x
Treated
18S rRNA (1842) HelLa Vehicle Control 10.6 £ 8.3 1.0x
Ethyl
CA9 mRNA (420) HelLa Fluoroacetate 452 +15.1 ~7.5X
Treated
CA9 mRNA (420) HelLa Vehicle Control 6.0+£4.2 1.0x
] ~2.1x (vs.
CA9 mRNA (420) HelLa NAT10 siRNA 125+6.8
Treated)
ASPH mRNA _ _ . .
HelLa Cisplatin Treated  Not specified ~93.4% increase
(CDS)
ASPH mRNA (5' _ _ - .
HelLa Cisplatin Treated  Not specified ~83.7% increase
UTR)
ASPH mRNA (3' ) ] N ]
HelLa Cisplatin Treated  Not specified ~42.7% increase

UTR)

Data is synthesized from the findings presented in the source literature.

Signaling Pathway and Experimental Workflow

Diagrams

Metabolic Labeling and Bioorthogonal Reaction Pathway
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Caption: Metabolic incorporation of fluoroacetate and subsequent bioorthogonal labeling of F-
ac4C RNA.

FMPLA Experimental Workflow
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Caption: Step-by-step experimental workflow for the FMPLA method.
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Protocols
Materials and Reagents

o Cell Culture:
o Hela cells (or other cell line of interest)
o DMEM complete medium (with 10% FBS, 100 U/ml penicillin, 100 pg/ml streptomycin)
o Glass-bottom dishes (20 mm), poly-L-lysine coated
e Metabolic Labeling:
o Ethyl fluoroacetate
 Fixation and Permeabilization:
o Phosphate-buffered saline (PBS)
o 4% Paraformaldehyde (PFA) in PBS
o 0.5% Triton X-100 in PBS
» Bioorthogonal Reaction and RISH:

o ADB-Probe A (Probe A with a 5' benzenethiol group conjugated to an azide-
dibenzocyclooctyne group)

o Probe B (sequence-specific for RNA adjacent to ac4C site)

o Reaction Buffer: 2 mM TCEP, 100 mM Tris-HCI (pH 7.5), 10 pg/ml salmon sperm DNA, 1
U/ul RiboLock RNase inhibitor, 0.25 mg/ml RNase-free BSA

o TBST (Tris-buffered saline with 0.1% Tween 20)
e Proximity Ligation and RCA:

o Probe C1 and Probe C2 (connector oligos)
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o Ligation Buffer
o T4 DNA Ligase

o Amplification Buffer: 1x phi29 DNA polymerase reaction buffer, 0.25 mM dNTPs, 1 U/ul
RNase inhibitor, 1 U/l phi29 DNA polymerase

» Detection and Imaging:

o

Molecular Beacons (fluorescently labeled)

[¢]

Probe Hybridization Buffer: 2x SSC, 10 pg/ml salmon sperm DNA, 0.25 mg/ml RNase-free
BSA, 1 U/ul RNase inhibitor

[¢]

DAPI (1 pg/ml)

o

2x SSC buffer with 10% (v/v) formamide

Experimental Protocols
1. Cell Culture and Metabolic Labeling

e Seed Hela cells on poly-L-lysine coated 20-mm glass-bottom dishes. Culture cells to 70-
90% confluency.

» Replace the culture medium with fresh DMEM complete medium containing 2 mM ethyl
fluoroacetate.

e |ncubate the cells for 8-12 hours at 37°C in a 5% CO2 incubator.

2. Cell Fixation and Permeabilization

e Wash the cells twice with PBS.
» Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
e Wash the cells three times with PBS.

o Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
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¢ Wash the cells three times with PBS.

3. Bioorthogonal Reaction and RISH

 Incubate the fixed and permeabilized cells in the Reaction Buffer supplemented with 400 nM
ADB-Probe A for 12 hours at 37°C.

e Wash the cells three times with TBST.
¢ Incubate the cells with Probe B in the Reaction Buffer for 2 hours at 37°C.

e \Wash the cells three times with TBST.

4. Proximity Ligation and Rolling Circle Amplification (RCA)

 Incubate the cells with Probe C1 and Probe C2 in Ligation Buffer with T4 DNA Ligase for 2
hours at 37°C.

e Wash the cells three times with TBST.

o Perform the in situ RCA reaction by incubating the cells in Amplification Buffer for 16 hours at
37°C.

¢ \Wash the cells three times with TBST.

5. Detection and Imaging

 Incubate the cells with 100 nM fluorescently labeled Molecular Beacons in Probe
Hybridization Buffer for 4-6 hours at 37°C.

Wash the cells three times with 2x SSC buffer containing 10% (v/v) formamide.

Stain the nuclei with 1 ug/ml DAPI for 10 minutes.

Wash the cells three times with 2x SSC.

Acquire images using a fluorescence microscope.

Image Analysis and Quantification
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Acquire Z-stack images of the cells.

Use image analysis software (e.g., ImageJ/Fiji) to perform a maximum intensity projection of
the Z-stacks.

Count the number of fluorescent spots in each cell.

Normalize the data and perform statistical analysis as required.

Conclusion

The FMPLA method provides a powerful tool for the sensitive and specific visualization of
ac4C-modified RNA in single cells. Its ability to provide spatial and quantitative information on
RNA acetylation will undoubtedly contribute to a deeper understanding of the
epitranscriptome's role in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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